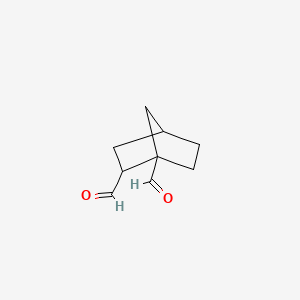
Bicyclo(2.2.1)heptanedicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(2.2.1)heptanedicarbaldehyde, also known as norbornane-2,3-dicarbaldehyde, is a bicyclic organic compound with the molecular formula C9H12O2. This compound is characterized by its rigid bicyclic structure, which consists of a seven-membered ring with two bridgehead carbons. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo(2.2.1)heptanedicarbaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction between cyclopentadiene and maleic anhydride followed by hydrolysis and oxidation can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions. The reaction parameters, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Bicyclo(2.2.1)heptanedicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Grignard reagents in anhydrous ether under reflux conditions.
Major Products Formed
Oxidation: Bicyclo(2.2.1)heptane-2,3-dicarboxylic acid.
Reduction: Bicyclo(2.2.1)heptane-2,3-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo(2.2.1)heptanedicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug design and development due to its rigid structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo(2.2.1)heptanedicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The rigid bicyclic structure also influences the compound’s binding affinity and specificity for different molecular targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo(2.2.1)heptane: Lacks the aldehyde functional groups, making it less reactive.
Bicyclo(2.2.1)heptane-2,3-dicarboxylic acid: An oxidized form of bicyclo(2.2.1)heptanedicarbaldehyde.
7-Oxabicyclo(2.2.1)heptane: Contains an oxygen atom in the ring, altering its chemical properties.
Uniqueness
This compound is unique due to its dual aldehyde functional groups and rigid bicyclic structure. These features make it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
85199-88-8 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptane-1,2-dicarbaldehyde |
InChI |
InChI=1S/C9H12O2/c10-5-8-3-7-1-2-9(8,4-7)6-11/h5-8H,1-4H2 |
InChI Key |
BUBNLSKXZYDNHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CC2C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


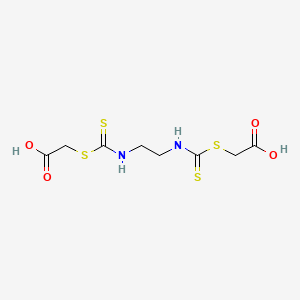

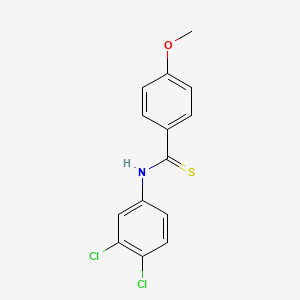
![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)



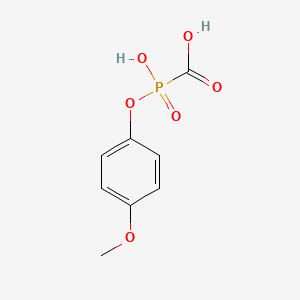
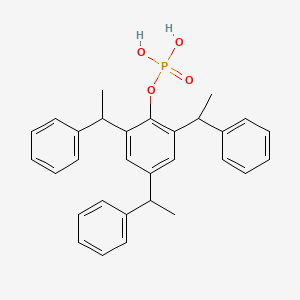
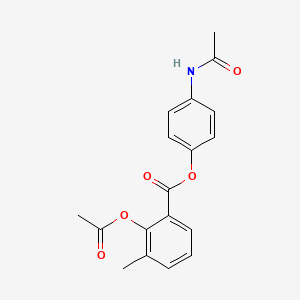
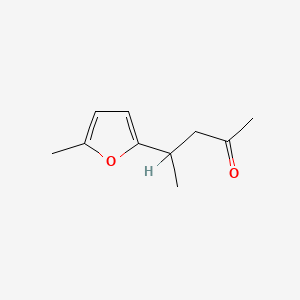

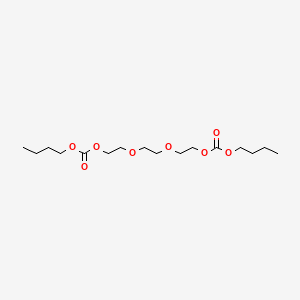
![Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane](/img/structure/B12665574.png)
